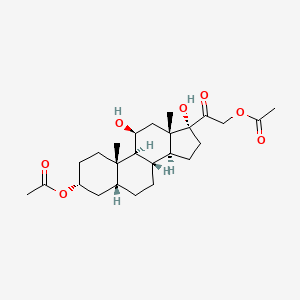
3beta-Tetrahydrocortisol 3,21-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The chemical synthesis of tetrahydrocorticosteroids involves several key steps, including selective protection of specific hydroxy groups in substrates, catalytic hydrogenation to yield different isomers, and sulfation of hydroxy groups at specific positions. For example, the synthesis process of various tetrahydrocortisol derivatives includes the reduction of 3-oxo-steroids to their corresponding 3alpha-hydroxy compounds, followed by selective sulfation (Okihara et al., 2010). Additionally, the synthesis of deuterium-labeled tetrahydrocortisol for studying cortisol metabolism highlights the preparation of isotopically labeled compounds through reductive deuteration (Furuta et al., 1999).
Molecular Structure Analysis
The molecular structure of tetrahydrocortisol compounds, including 3beta-Tetrahydrocortisol 3,21-Diacetate, is characterized by specific functional groups and stereochemistry. The structure of tetrahydrocortisol itself was determined through X-ray diffraction, revealing the orientation of its fused ring system and the configuration of hydroxy groups (Ribár et al., 1995).
Chemical Reactions and Properties
Tetrahydrocorticosteroids undergo various chemical reactions, including sulfation, acetylation, and reduction. The synthesis of tetrahydrocortisol derivatives involves selective reactions at the hydroxy groups to produce sulfates, acetates, and other derivatives, demonstrating the compounds' chemical versatility (Röhle & Breuer, 1973).
Physical Properties Analysis
The physical properties of 3beta-Tetrahydrocortisol 3,21-Diacetate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The detailed crystallography of tetrahydrocortisol provides insights into its physical characteristics, which are crucial for its handling and application in various research and development contexts (Ribár et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 3beta-Tetrahydrocortisol 3,21-Diacetate are influenced by its functional groups and molecular structure. Studies on the synthesis and modification of tetrahydrocorticosteroids highlight the compound's ability to undergo various chemical transformations, enabling the production of a wide range of derivatives with potential biological and pharmacological applications (Okihara et al., 2010).
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Potential Applications
3beta-Tetrahydrocortisol 3,21-Diacetate is involved in various chemical synthesis processes. For instance, the synthesis of monosulfates and double-conjugates of tetrahydrocorticosteroids, including 3beta-Tetrahydrocortisol, has been described. These processes involve selective protection of hydroxy groups, catalytic hydrogenation, and sulfation, suggesting potential applications in the creation of novel steroid derivatives (Okihara et al., 2010).
2. Cortisol Metabolism Studies
Research involving the synthesis of labeled tetrahydrocortisol indicates its importance in studying cortisol metabolism in humans. Methods for preparing multi-labeled tetrahydrocortisol, which are essential for understanding cortisol dynamics, have been explored (Furuta et al., 1999).
3. Analytical Methods for Determination in Biological Samples
Advancements in analytical methods have enabled the simultaneous determination of tetrahydrocortisol and related compounds in human plasma and urine. Such methods are crucial for accurately measuring and understanding the role of these compounds in human physiology (Furuta et al., 1998).
4. Exploration in Pharmacodynamics and Biomarker Studies
3beta-Tetrahydrocortisol 3,21-Diacetate is also significant in pharmacodynamics, as seen in studies like the modulation of 11beta-hydroxysteroid dehydrogenase activity. These studies involve examining the effects of specific inhibitors on cortisol metabolism, thus highlighting its potential in drug development and disease treatment research (Courtney et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAODEALOJFHBD-NHOVEWACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858449 |
Source


|
| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-Tetrahydrocortisol 3,21-Diacetate | |
CAS RN |
6820-57-1 |
Source


|
| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

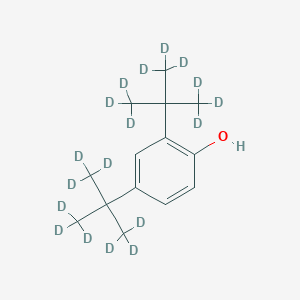
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
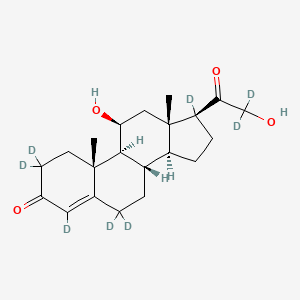
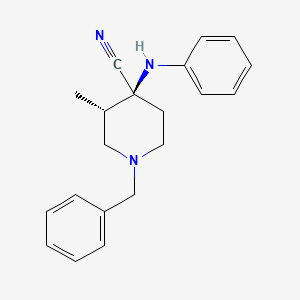

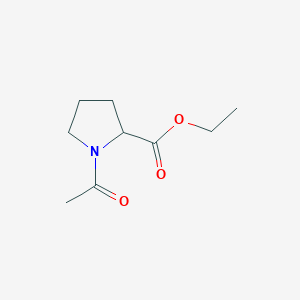
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
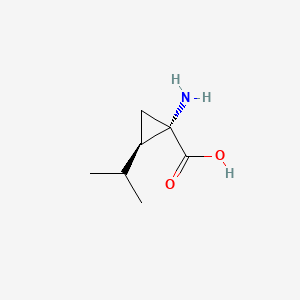
![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)